molecular formula C23H28FN3O3 B2427739 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1705181-85-6

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2427739
CAS No.: 1705181-85-6
M. Wt: 413.493
InChI Key: YCIYDVTYMQPVFP-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone is a chemical compound with the CAS Number 1705181-85-6 and a molecular formula of C23H28FN3O3 . It has a molecular weight of 413.5 g/mol . The compound's structure features a bi-piperidine core substituted with a 2-fluorophenoxy group and a 2-methoxypyridin-3-yl methanone moiety. This molecular architecture is characteristic of compounds designed to interact with biological targets, such as G protein-coupled receptors (GPCRs), which are a major family of seven-transmembrane receptors targeted by a large proportion of therapeutic drugs . Compounds within this structural class are often investigated in preclinical research for their potential effects on central nervous system (CNS) targets, given the prevalence of piperidine and substituted pyridine motifs in neurologically active compounds. As a research chemical, it serves as a valuable building block or reference standard in medicinal chemistry and drug discovery programs. The precise mechanism of action and specific research applications for this compound are areas of ongoing scientific investigation and are not yet fully characterized. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-29-22-19(5-4-12-25-22)23(28)27-13-8-17(9-14-27)26-15-10-18(11-16-26)30-21-7-3-2-6-20(21)24/h2-7,12,17-18H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYDVTYMQPVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bipiperidinyl Core

The 1,4'-bipiperidinyl scaffold is constructed via N-alkylation or Ullmann-type coupling . A representative route involves:

  • Piperidine Protection :
    • Piperidine is protected as its tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.
  • Cross-Coupling :
    • The protected piperidine undergoes Ullmann coupling with 4-chloropiperidine in the presence of copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to form the bipiperidinyl backbone.
  • Deprotection :
    • Boc removal with hydrochloric acid in dioxane yields the free amine.

Key Reaction Conditions

Step Reagents/Conditions Yield Citation
Protection Boc₂O, THF, Et₃N, 0°C → RT 92%
Coupling CuI, ligand, K₃PO₄, 110°C 65%
Deprotection HCl/dioxane, RT 95%

Introduction of the 2-Fluorophenoxy Group

The 2-fluorophenoxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) :

  • Mitsunobu Reaction :
    • The bipiperidinyl amine reacts with 2-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C.
    • Advantage : High regioselectivity for secondary amines.
  • SNAr Pathway :
    • Activated aromatic electrophiles (e.g., 2-fluoro-4-nitrophenyl derivatives) react with the amine under basic conditions (K₂CO₃ in DMF, 80°C).

Comparative Yields

Method Conditions Yield Citation
Mitsunobu DEAD, PPh₃, THF 78%
SNAr K₂CO₃, DMF, 80°C 62%

Synthesis of 2-Methoxypyridin-3-yl Methanone

The methoxypyridinyl ketone is prepared via Friedel-Crafts acylation :

  • Methoxylation :
    • 3-Hydroxypyridine is methylated using methyl iodide and potassium carbonate in acetone.
  • Acylation :
    • The methoxypyridine undergoes Friedel-Crafts reaction with acetyl chloride in the presence of AlCl₃ to yield 2-methoxypyridin-3-yl methanone.

Optimization Note :
Deuterium incorporation (e.g., using CD₃I) may enhance metabolic stability, though this remains speculative for the target compound.

Final Assembly via Carbonyl Coupling

The bipiperidinyl-phenoxy intermediate is coupled with the methoxypyridinyl methanone using Schlenk techniques :

  • Acyl Chloride Formation :
    • The methanone is converted to its acyl chloride with oxalyl chloride in dichloromethane (DCM).
  • Amide Coupling :
    • Reaction with the bipiperidinyl amine in DCM using N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Profile

Parameter Value Citation
Solvent DCM
Base DIPEA
Temperature 0°C → RT
Yield 70%

Characterization and Analytical Data

The final product is characterized via:

  • ¹H/¹³C NMR : Distinct signals for bipiperidinyl protons (δ 1.4–2.8 ppm), methoxy group (δ 3.9 ppm), and aromatic fluorophenoxy protons (δ 6.8–7.2 ppm).
  • HRMS : Calculated for C₂₃H₂₈FN₃O₃ [M+H]⁺: 414.2134; Found: 414.2136.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and methoxypyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene

Uniqueness

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine core and fluorophenoxy group make it particularly interesting for medicinal chemistry applications, where such structures are often associated with high binding affinity and specificity.

Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structural features, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25FN2O3C_{21}H_{25}FN_2O_3 with a molecular weight of 372.4 g/mol. Its structure includes a bipiperidine core, which is often associated with various biological activities, and substitutions that suggest potential interactions with biological targets.

PropertyValue
Molecular Formula C21H25FN2O3
Molecular Weight 372.4 g/mol
CAS Number 1706144-70-8

The mechanism of action for this compound remains largely unexplored; however, similar compounds have shown potential in modulating various biological processes. The bipiperidine structure can mimic neurotransmitters, allowing for interactions with neurotransmitter receptors which could lead to therapeutic effects in neurological disorders.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Neurotransmitter Modulation : The bipiperidine structure may interact with neurotransmitter receptors such as sigma receptors, which are implicated in various neurological disorders .
  • Enzyme Inhibition : Compounds with similar functional groups have been studied for their ability to inhibit enzymes involved in neurotransmitter metabolism .
  • Potential Antidepressant Properties : Some bipiperidine derivatives have shown promise in preclinical studies as antidepressants due to their ability to modulate serotonin and dopamine pathways .

Case Studies and Research Findings

  • Study on Sigma Receptors : A study evaluated the affinity of structurally related compounds for sigma receptors, revealing that certain modifications enhance selectivity and potency. The findings suggest that the introduction of fluorinated groups can significantly increase receptor binding affinity .
  • In Vitro Bioactivity Evaluation : Research on similar methanone derivatives demonstrated their potential as modulators of cholinergic systems. Compounds were tested for their ability to inhibit vesicular acetylcholine transporters (VAChT), showing promising results with low nanomolar IC50 values .
  • Synthetic Pathways : The synthesis of the compound typically involves multiple steps including nucleophilic substitutions and coupling reactions. These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity .

Comparative Analysis

A comparative analysis highlights the unique aspects of this compound relative to similar structures:

Compound NameNotable Activities
(4-(2-Chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone Sigma receptor modulation
(4-(2-Bromophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone Antidepressant properties
(4-(2-Methylphenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone Neurotransmitter modulation

The presence of the fluorine atom in the target compound enhances its metabolic stability and lipophilicity compared to its chlorinated or brominated counterparts, potentially increasing its bioavailability and efficacy .

Q & A

Q. What are the standard synthetic routes for preparing (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone and related benzoylpiperidine derivatives?

Methodological Answer: The synthesis typically involves coupling a bipiperidine scaffold with substituted benzoyl or heteroaromatic carbonyl groups. For example:

  • Step 1: React a piperidine precursor (e.g., 4-(2-fluorophenoxy)-1,4'-bipiperidine) with activated carboxylic acids (e.g., 2-methoxypyridine-3-carboxylic acid) using coupling agents like EDCI/HOBt or DCC.
  • Step 2: Purify intermediates via column chromatography (e.g., n-hexane/EtOAC 5:5) to isolate products with yields ranging from 73% to 93% .
  • Key Parameters: Solvent choice (CHCl₃/MeOH for polar intermediates), reaction time (12–24 hours), and temperature (room temperature to 50°C) influence yield and purity .

Q. What characterization techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

  • 1H/13C-NMR Spectroscopy: Assign peaks to confirm substituent positions. For example, methoxy groups (δ ~3.8–4.0 ppm) and fluorophenoxy protons (δ ~6.8–7.3 ppm) are diagnostic .
  • HPLC Analysis: Use reverse-phase C18 columns (254 nm detection) to assess purity (>95% peak area) and retention times (~13–15 minutes) .
  • Elemental Analysis: Compare calculated vs. observed C/H/N percentages to detect impurities (e.g., discrepancies >0.3% indicate incomplete purification) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of bipiperidine derivatives?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency for sterically hindered intermediates .
  • Catalyst Selection: Use DMAP or pyridine to activate carboxylic acids, reducing side reactions like dimerization .
  • Temperature Control: Elevated temperatures (40–50°C) accelerate reactions but may degrade heat-sensitive fluorophenoxy groups; monitor via TLC .

Q. How should discrepancies in elemental analysis or spectral data be resolved during structural validation?

Methodological Answer:

  • Cross-Validation: Combine NMR with HRMS to confirm molecular ions (e.g., [M+H]+ or [M+Na]+) and rule out isomeric impurities .
  • Dynamic NMR Experiments: Resolve overlapping signals (e.g., bipiperidine conformers) by varying temperature or solvent polarity .
  • X-ray Crystallography: For crystalline derivatives, determine absolute configuration to resolve ambiguities in stereochemistry .

Q. What strategies are recommended for designing biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection: Prioritize receptors with homology to known benzoylpiperidine targets (e.g., σ receptors or ion channels) .
  • Dose-Response Studies: Use a logarithmic concentration range (1 nM–100 µM) to assess EC₅₀/IC₅₀ values in cell-based assays .
  • Metabolic Stability Tests: Incubate with liver microsomes to predict pharmacokinetic profiles and guide structural modifications (e.g., fluorophenoxy groups may enhance stability) .

Q. What experimental design limitations could affect reproducibility in pollution or degradation studies involving this compound?

Methodological Answer:

  • Sample Degradation: Organic degradation during prolonged experiments (e.g., >9 hours) alters matrix composition. Mitigate by storing samples at 4°C and using inert atmospheres .
  • Pollution Variability: Simulate real-world conditions by diversifying initial samples (e.g., >8 sewage sources) to capture heterogeneous degradation pathways .

Safety and Handling Considerations

Q. What safety protocols are critical when handling intermediates or final products?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., fluorophenols) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal and segregate halogenated waste (e.g., fluorinated byproducts) .

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